2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthesis methodologies for compounds with structural similarities to the one , focusing on their potential applications in medicinal chemistry. For example, the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds has shown activity across a range of biological targets, indicating the versatility of this chemical framework in drug development (Habernickel, 2002). Such studies underscore the importance of chemical synthesis in exploring pharmacologically relevant compounds.
Antimicrobial and Anti-inflammatory Activities
Compounds bearing the acetamido group have been evaluated for their antimicrobial and anti-inflammatory properties. The synthesis of acetamido pyrrolyl azoles and their subsequent testing against various bacterial and fungal strains demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing infectious diseases (Sowmya et al., 2017). This research indicates the therapeutic potential of acetamido-containing compounds in treating microbial infections and inflammation.
Anticancer Activity
The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for in vitro cytotoxic activity against a variety of cancer cell lines reveal the anticancer potential of these compounds. One particular compound demonstrated significant cancer cell growth inhibition, suggesting the utility of such chemical frameworks in developing new anticancer agents (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-12-22-18-19(29-12)17(13-5-3-6-14(9-13)27-2)23-24(20(18)26)11-16(25)21-10-15-7-4-8-28-15/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCLSBZHFNODCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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